

Spectroscopic Characterization of 4-Bromoisoquinoline-1-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1603925

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This technical guide provides a detailed analysis of the spectroscopic properties of **4-Bromoisoquinoline-1-carbonitrile**. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount for researchers and drug development professionals. While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages established spectroscopic principles and available data from the closely related precursor, 4-Bromoisoquinoline, to provide a comprehensive and predictive analysis.

Introduction: The Significance of 4-Bromoisoquinoline-1-carbonitrile

4-Bromoisoquinoline-1-carbonitrile is a substituted isoquinoline derivative featuring a bromine atom at the C4 position and a nitrile group at the C1 position. This unique substitution pattern offers multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group and the halogen functionality significantly influences the molecule's reactivity and its interactions with biological targets. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and providing insights into its electronic structure.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Bromoisoquinoline-1-carbonitrile**. The analysis is grounded in the well-documented spectra of 4-Bromoisoquinoline, allowing for a robust, predictive exploration of the target molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and integration provides unambiguous structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Sample Preparation and Analysis



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Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹H NMR spectrum of 4-Bromoisoquinoline serves as our baseline. The data is typically acquired in deuterated chloroform (CDCl₃) on a 300 MHz or higher spectrometer.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	~9.1	s	-	1H
H-3	~8.3	s	-	1H
H-5	~8.1	d	~8.0	1H
H-8	~8.0	d	~8.0	1H
H-6, H-7	~7.7-7.8	m	-	2H

Predicted ^1H NMR Spectrum of **4-Bromoisoquinoline-1-carbonitrile**

The introduction of a strong electron-withdrawing cyano group at the C1 position will induce significant downfield shifts for adjacent protons, particularly H-8. The proton at C1 is replaced by the cyano group, so its signal will be absent.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Rationale for Shift
H-3	~8.5	s	-	1H	Deshielding effect of the C1-CN group.
H-5	~8.2	d	~8.0	1H	Minor inductive effect from C1-CN.
H-8	~8.3	d	~8.0	1H	Significant deshielding due to proximity to the C1-CN group.
H-6, H-7	~7.8-7.9	m	-	2H	Minimal change expected.

¹³C NMR Analysis

Reference Data: 4-Bromoisoquinoline

The ¹³C NMR spectrum of 4-Bromoisoquinoline provides insight into the carbon skeleton.

Carbon	Chemical Shift (δ , ppm)
C-1	~152
C-3	~143
C-4	~122
C-4a	~136
C-5	~129
C-6	~128
C-7	~127
C-8	~130
C-8a	~126

Predicted ^{13}C NMR Spectrum of **4-Bromoisoquinoline-1-carbonitrile**

The carbonitrile group will have a pronounced effect on the chemical shifts of the carbons in the pyridine ring. The C1 carbon will be significantly shifted, and a new signal for the nitrile carbon will appear.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale for Shift
C-1	~135-140	Shielding effect of the nitrile group on the attached carbon.
CN	~117	Characteristic chemical shift for a nitrile carbon.
C-3	~145	Downfield shift due to the influence of the C1-CN group.
C-4	~123	Minimal change expected.
C-4a	~137	Minor inductive effect.
C-5	~130	Minimal change expected.
C-6	~129	Minimal change expected.
C-7	~128	Minimal change expected.
C-8	~131	Minor deshielding effect.
C-8a	~127	Minor inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Place a small amount of solid sample on the ATR crystal → Apply pressure to ensure good contact → Collect the background spectrum → Collect the sample spectrum → Process data (baseline correction, peak picking)

Dissolve sample in a volatile solvent → Inject into Gas Chromatograph (GC) → Separate from impurities → Introduce into Mass Spectrometer (MS) → Ionize (e.g., Electron Ionization) → Detect and record mass spectrum

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